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Compound of Interest

Compound Name: 3-Hydroxyoctanal

Cat. No.: B14362959 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
hydroxyoctanal, a bifunctional organic molecule containing both a hydroxyl and an aldehyde

group. Due to the limited availability of experimental data for this specific compound, this

document presents a combination of predicted spectroscopic values and experimental data

from a closely related analogue, 3,7-dimethyl-7-hydroxyoctanal. This information is intended to

serve as a valuable resource for the identification and characterization of 3-hydroxyoctanal in
various research and development settings.

Predicted Nuclear Magnetic Resonance (NMR) Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the

carbon-hydrogen framework of a molecule. As experimental NMR spectra for 3-
hydroxyoctanal are not readily available in the public domain, the following tables present

predicted ¹H and ¹³C NMR chemical shifts. These predictions were generated using

computational algorithms that analyze the molecule's structure to estimate the chemical

environment of each nucleus.

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Hydroxyoctanal
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Atom Position
Predicted Chemical Shift
(ppm)

Multiplicity

H1 9.77 Triplet

H2 2.45 Multiplet

H3 4.05 Multiplet

H4 1.45 Multiplet

H5 1.30 Multiplet

H6 1.30 Multiplet

H7 1.30 Multiplet

H8 0.90 Triplet

OH Variable Singlet

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Hydroxyoctanal

Atom Position Predicted Chemical Shift (ppm)

C1 (CHO) 202.5

C2 (CH₂) 51.5

C3 (CH-OH) 68.0

C4 (CH₂) 36.5

C5 (CH₂) 25.0

C6 (CH₂) 31.5

C7 (CH₂) 22.5

C8 (CH₃) 14.0
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Infrared (IR) Spectroscopy and Mass Spectrometry
(MS) Data of an Analog Compound
In the absence of experimental IR and MS data for 3-hydroxyoctanal, data for the structurally

similar compound, 3,7-dimethyl-7-hydroxyoctanal (CAS No. 107-75-5), is provided for

reference. The presence of the same core functional groups (aldehyde and hydroxyl) suggests

that the key spectral features will be comparable.

Table 3: Infrared (IR) Absorption Bands for 3,7-Dimethyl-7-hydroxyoctanal

Wavenumber (cm⁻¹) Functional Group Assignment

3400 (broad) O-H stretch (alcohol)

2960-2850 C-H stretch (alkane)

2720 C-H stretch (aldehyde)

1725 C=O stretch (aldehyde)

1465 C-H bend (alkane)

1375 C-H bend (alkane)

1150 C-O stretch (alcohol)

Data sourced from the NIST Chemistry WebBook for 7-hydroxy-3,7-dimethyloctanal.[1][2]

Table 4: Mass Spectrometry (MS) Fragmentation Data for 3,7-Dimethyl-7-hydroxyoctanal

m/z Interpretation

157 [M-CH₃]⁺

139 [M-CH₃-H₂O]⁺

124 [M-C₃H₇O]⁺

59 [C₃H₇O]⁺

43 [C₃H₇]⁺
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Data represents a simplified interpretation of the electron ionization mass spectrum of 7-

hydroxy-3,7-dimethyloctanal from the NIST Chemistry WebBook.[1]

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented. These protocols are based on standard laboratory practices for the analysis of small

organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Add a small

amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift

calibration.

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field NMR

spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2

seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to

64, depending on the sample concentration.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to

the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer

relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify

the spectrum to singlets for each unique carbon atom.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Calibrate the chemical shift scale using

the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the

neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total

Reflectance (ATR) can be used by placing a drop of the liquid directly onto the ATR crystal.
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Background Spectrum: Record a background spectrum of the empty spectrometer to

account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

Sample Spectrum: Record the spectrum of the sample. The instrument software will

automatically ratio the sample spectrum against the background spectrum to produce the

final transmittance or absorbance spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct

infusion or coupled with a chromatographic separation technique like Gas Chromatography

(GC-MS) or Liquid Chromatography (LC-MS).

Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common technique for

GC-MS, while Electrospray Ionization (ESI) is frequently used for LC-MS.

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion

intensity versus m/z.

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the molecule.

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound.
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 3-
hydroxyoctanal.

Disclaimer: The NMR data presented in this document is predicted and should be confirmed

with experimental data when available. The IR and MS data are from a structurally related

compound and are provided for comparative purposes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b14362959#3-hydroxyoctanal-spectroscopic-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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